S-2-((3-(4-Trifluoromethyl-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate
Description
S-2-((3-(4-Trifluoromethyl-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate is a synthetic organofluorine compound characterized by a quinoline core substituted with a trifluoromethyl group at the 4-position. The trifluoromethyl group confers metabolic stability and lipophilicity, while the thiosulfate moiety may contribute to redox activity or sulfur transfer capabilities.
Properties
CAS No. |
41287-23-4 |
|---|---|
Molecular Formula |
C15H17F3N2O4S2 |
Molecular Weight |
410.4 g/mol |
IUPAC Name |
2-[3-(2-sulfosulfanylethylamino)propoxy]-4-(trifluoromethyl)quinoline |
InChI |
InChI=1S/C15H17F3N2O4S2/c16-15(17,18)12-10-14(20-13-5-2-1-4-11(12)13)24-8-3-6-19-7-9-25-26(21,22)23/h1-2,4-5,10,19H,3,6-9H2,(H,21,22,23) |
InChI Key |
WHHJVZWAZFDIMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)OCCCNCCSS(=O)(=O)O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-(Trifluoromethyl)-2-quinolyloxy Intermediate
- Starting materials: 4-hydroxy-2-quinoline derivatives and trifluoromethyl-substituted precursors.
- Reaction type: Nucleophilic aromatic substitution or etherification.
- Conditions: Typically performed under basic conditions (e.g., potassium carbonate) in polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) at controlled temperatures (20–80 °C).
- Purification: Organic layer washing with sodium bicarbonate, citric acid, and brine, followed by drying over sodium sulfate and filtration.
Formation of the Hydrogen Thiosulfate Ester
- Key step: Reaction of the terminal amine with thiosulfuric acid derivatives or equivalents to form the S-alkyl hydrogen thiosulfate ester.
- Conditions: Acidic aqueous media, often under mild temperatures to preserve sensitive groups.
- Challenges: Controlling the esterification to avoid overreaction or decomposition of thiosulfate.
- Purification: Filtration, washing, and drying under vacuum to isolate the pure ester.
Representative Reaction Scheme (Hypothetical)
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | 4-hydroxy-2-quinoline + trifluoromethyl precursor | K2CO3, THF, 25-50 °C, 4 h | 4-(Trifluoromethyl)-2-quinolyloxy intermediate |
| 2 | Intermediate + 3-chloropropylamine | Triethylamine, THF, 20-30 °C, 6 h | 3-(4-Trifluoromethyl-2-quinolyloxy)propylamine |
| 3 | Propylamine derivative + thiosulfuric acid | Acidic aqueous, 0-25 °C, 2 h | This compound |
Analytical Data Supporting Synthesis
- NMR Spectroscopy: Characteristic proton signals for alkyl chains and aromatic quinoline protons; trifluoromethyl group signals in ^19F NMR.
- Mass Spectrometry: Molecular ion peak at m/z = 410.4 confirming molecular weight.
- Infrared Spectroscopy: Bands corresponding to S–O stretching of thiosulfate ester and C–F stretching of trifluoromethyl.
- Chromatography: Purity assessed by HPLC with retention times consistent with the expected compound.
Research Findings and Optimization Notes
- Yield Optimization: Reaction temperatures and stoichiometry are critical to maximize yield and minimize by-products.
- Solvent Choice: THF and DMF are preferred for their ability to dissolve both organic and inorganic reagents.
- pH Control: Essential during thiosulfate ester formation to prevent hydrolysis.
- Catalyst Use: Bases like triethylamine facilitate nucleophilic substitution steps.
- Safety: Handling of thiosulfuric acid derivatives requires caution due to their reactivity and potential toxicity.
Summary Table of Preparation Parameters
| Parameter | Typical Value/Condition | Notes |
|---|---|---|
| Quinolyloxy intermediate synthesis | K2CO3, THF, 25–50 °C, 4 h | Base-mediated etherification |
| Propylamino linker introduction | Triethylamine, THF, 20–30 °C, 6 h | Nucleophilic substitution |
| Hydrogen thiosulfate ester formation | Acidic aqueous, 0–25 °C, 2 h | Esterification step |
| Purification methods | Washing (NaHCO3, citric acid, brine), drying over Na2SO4 | Ensures removal of impurities |
| Molecular weight confirmation | 410.4 g/mol | By mass spectrometry |
Chemical Reactions Analysis
Types of Reactions
S-2-((3-(4-Trifluoromethyl-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate can undergo various chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfonate derivatives.
Reduction: The quinoline ring and other functional groups can be reduced under appropriate conditions.
Substitution: The amino and thiosulfate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary and secondary amines.
Major Products
Oxidation: Sulfonate derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline and thiosulfate compounds.
Scientific Research Applications
S-2-((3-(4-Trifluoromethyl-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of S-2-((3-(4-Trifluoromethyl-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes. The thiosulfate group can interact with thiol-containing enzymes, potentially inhibiting their activity. The quinoline ring may also participate in binding to nucleic acids or proteins, affecting their function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a broader class of fluorinated heterocycles and sulfur-containing derivatives. Key structural analogues include:
Pharmacological and Chemical Properties
Bioavailability : The thiosulfate group in the target compound may improve solubility compared to AZD1152’s phosphate ester, but its metabolic stability in vivo remains uncharacterized. In contrast, perfluorinated sulfonamides exhibit extreme persistence but lack therapeutic relevance .
Target Specificity: Unlike sulfonylurea herbicides (e.g., metsulfuron methyl), which inhibit plant-specific enzymes, the quinoline-thiosulfate hybrid could interact with mammalian enzymes or receptors, though specific targets are undocumented .
Synthetic Complexity: The compound’s synthesis likely involves multi-step coupling of the quinoline core with the thiosulfate side chain, contrasting with simpler triazine-based herbicides or natural phenolic acids .
Research Findings
- In Vitro Studies: No direct data exists for the compound.
- Toxicity : Perfluorinated analogues (e.g., [71463-79-1]) demonstrate bioaccumulation risks, but the thiosulfate group in the target compound may mitigate this via faster degradation .
- Stability : Thiosulfate esters are prone to hydrolysis under physiological conditions, which may limit shelf-life compared to phosphate esters like AZD1152 .
Biological Activity
Overview of Thiosulfate Compounds
Thiosulfates are sulfur-containing compounds that have been studied for various biological activities, including antioxidant properties, cytoprotective effects, and potential applications in treating certain diseases. They are known to act as reducing agents and can influence various biochemical pathways.
Biological Activities of Thiosulfates
- Antioxidant Activity : Thiosulfates can scavenge free radicals and protect cells from oxidative stress.
- Cytoprotection : They may protect against cellular damage induced by toxins or inflammatory processes.
- Modulation of Nitric Oxide : Some studies suggest that thiosulfates can influence nitric oxide signaling pathways, which are crucial in cardiovascular health.
Quinoline Derivatives
Quinoline and its derivatives have been extensively researched for their pharmacological properties, including:
- Antimicrobial Activity : Many quinoline derivatives exhibit significant antibacterial and antifungal properties.
- Anticancer Activity : Certain compounds in this class have shown promise in inhibiting cancer cell proliferation through various mechanisms.
- Anti-inflammatory Effects : Some studies indicate that quinoline derivatives can reduce inflammation by modulating cytokine production.
The compound combines elements of thiosulfate and quinoline chemistry, suggesting several potential mechanisms of action:
- Interaction with Enzymatic Pathways : The presence of the thiosulfate moiety may allow for interaction with enzymes involved in redox reactions.
- Influence on Cell Signaling : The quinoline structure may facilitate interactions with receptors or signaling molecules involved in inflammation or cell growth.
Case Studies and Research Findings
While specific case studies on “S-2-((3-(4-Trifluoromethyl-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate” are not available, related research findings can provide insight into its potential effects:
Table 1: Summary of Biological Activities of Related Compounds
| Compound Name | Biological Activity | Reference |
|---|---|---|
| Sodium Thiosulfate | Antioxidant, Cytoprotection | |
| 4-Quinolinecarboxylic Acid | Antimicrobial, Anticancer | |
| 2-(4-Trifluoromethyl)quinoline | Anti-inflammatory |
Notable Research Studies
-
Antioxidant Properties of Thiosulfates :
- A study demonstrated that sodium thiosulfate effectively reduced oxidative stress markers in vitro, suggesting a protective role against cellular damage .
-
Quinoline Derivatives Against Cancer :
- Research indicated that certain quinoline derivatives inhibited the growth of various cancer cell lines by inducing apoptosis .
-
Inflammation Modulation :
- A study found that specific quinoline compounds reduced the production of pro-inflammatory cytokines in macrophages .
Q & A
Q. What are the recommended synthetic routes and optimization strategies for S-2-((3-(4-Trifluoromethyl-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate?
Synthesis of this compound involves coupling a trifluoromethylquinoline derivative with a thiosulfate-containing precursor. A method analogous to dispirophosphazene synthesis (e.g., using tetrahydrofuran (THF) as a solvent and triethylamine as a base) can be adapted . Key optimization steps include:
- Reaction Monitoring : Thin-layer chromatography (TLC) to track intermediate formation and reaction completion .
- Purification : Column chromatography for isolating the pure product, followed by solvent evaporation .
- Yield Improvement : Adjusting stoichiometric ratios (e.g., 1:1 molar ratio of precursor to reagent) and extending reaction times (e.g., 72 hours) to enhance conversion .
Q. Example Reaction Parameters :
| Parameter | Condition |
|---|---|
| Solvent | THF |
| Base | Triethylamine (EtN) |
| Reaction Time | 72 hours |
| Purification Method | Column Chromatography |
Q. How can researchers validate the structural integrity and purity of this compound?
- Spectroscopic Analysis : Use H/C NMR to confirm the presence of the trifluoromethylquinoline and thiosulfate moieties. Compare peaks with analogous compounds (e.g., 4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole derivatives) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
- Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold) .
- Melting Point Analysis : Compare observed values with literature data for structurally related compounds (e.g., 131–133°C for trifluoromethyl-thiazole derivatives) .
Q. What stability considerations are critical for handling this compound in experimental settings?
- Storage Conditions : Store at –20°C under inert atmosphere (argon/nitrogen) to prevent hydrolysis of the thiosulfate group.
- pH Sensitivity : Avoid strongly acidic/basic conditions, as the aminoethyl-thiosulfate linkage may degrade.
- Light Exposure : Shield from UV light to prevent photolytic decomposition of the quinoline core .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, MD simulations) elucidate the compound’s reactivity or biological interactions?
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites in the trifluoromethylquinoline moiety .
- Molecular Dynamics (MD) : Simulate ligand-receptor binding dynamics (e.g., with enzyme targets like kinases) to guide structure-activity relationship (SAR) studies .
- Docking Studies : Use software like AutoDock Vina to model interactions with biological targets, leveraging crystallographic data from related compounds (e.g., phosphazene derivatives) .
Q. Example Computational Workflow :
Optimize geometry using B3LYP/6-31G(d).
Perform conformational sampling via MD (100 ns trajectories).
Validate docking poses with free-energy perturbation (FEP) calculations.
Q. How should researchers resolve contradictions in experimental data (e.g., inconsistent bioactivity results)?
- Reproducibility Checks : Replicate assays under controlled conditions (e.g., fixed pH, temperature) to isolate variables .
- Analytical Validation : Re-analyze compound purity and stability post-experiment (e.g., via HPLC/MS) to rule out degradation artifacts .
- Mechanistic Studies : Use isotopic labeling (e.g., S-thiosulfate) to trace metabolic pathways and identify off-target interactions .
- Theoretical Alignment : Compare results with computational predictions to assess biological plausibility (e.g., mismatch between docking scores and IC values may indicate assay interference) .
Q. What methodologies support structure-activity relationship (SAR) studies for this compound?
- Analog Synthesis : Prepare derivatives with modifications to the quinoline core (e.g., substituent variations at the 2- or 4-positions) or thiosulfate chain .
- Biological Screening : Test analogs in enzyme inhibition assays (e.g., kinase panels) or cellular models (e.g., cancer cell lines) to correlate structural changes with activity .
- Data Integration : Use multivariate analysis (e.g., principal component analysis) to identify key physicochemical descriptors (e.g., logP, polar surface area) driving bioactivity .
Q. What advanced techniques are recommended for studying the compound’s metabolic fate or toxicity?
- Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites in hepatocyte incubations .
- CYP450 Inhibition Assays : Screen against cytochrome P450 isoforms (e.g., CYP3A4, CYP2D6) to assess drug-drug interaction risks .
- In Silico Toxicity Prediction : Apply tools like ProTox-II to predict hepatotoxicity or mutagenicity based on structural alerts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
